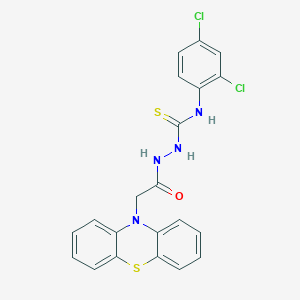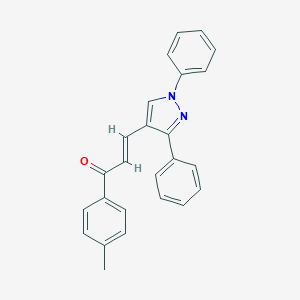![molecular formula C24H22N6 B293035 3-Methyl-1-{[(4-phenyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293035.png)
3-Methyl-1-{[(4-phenyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-{[(4-phenyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has shown promising results in scientific research. It is a member of the benzimidazole family and has been studied extensively for its potential applications in various fields.
作用机制
The mechanism of action of 3-Methyl-1-{[(4-phenyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
3-Methyl-1-{[(4-phenyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of inflammatory cytokines, and inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
One of the advantages of using 3-Methyl-1-{[(4-phenyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, which makes it a cost-effective option for research. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the research on 3-Methyl-1-{[(4-phenyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile. One direction is to study its potential applications in other diseases, such as autoimmune disorders and viral infections. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, further research could be done to improve its solubility and bioavailability, which would make it a more practical option for research and potential therapeutic use.
Conclusion:
In conclusion, 3-Methyl-1-{[(4-phenyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is a promising chemical compound that has shown potential applications in various scientific fields. Its anti-cancer, anti-inflammatory, and anti-microbial activities make it a valuable tool for research, and there are several future directions for its study and development. However, further research is needed to fully understand its mechanism of action and to improve its solubility and bioavailability.
合成方法
The synthesis of 3-Methyl-1-{[(4-phenyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile involves the reaction of 2-amino-3-methylpyridine, 4-phenyl-1-piperazinecarbaldehyde, and 2-cyanobenzimidazole in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product in good yield and purity.
科学研究应用
3-Methyl-1-{[(4-phenyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile has shown potential applications in various scientific fields. It has been studied for its anti-cancer activity, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory activity, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its anti-microbial activity, as it has been found to inhibit the growth of certain bacteria and fungi.
属性
分子式 |
C24H22N6 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
3-methyl-1-[(E)-(4-phenylpiperazin-1-yl)methylideneamino]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H22N6/c1-18-15-23(30-22-10-6-5-9-21(22)27-24(30)20(18)16-25)26-17-28-11-13-29(14-12-28)19-7-3-2-4-8-19/h2-10,15,17H,11-14H2,1H3/b26-17+ |
InChI 键 |
AKJSIYFCWCDZAM-YZSQISJMSA-N |
手性 SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)/N=C/N4CCN(CC4)C5=CC=CC=C5)C#N |
SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N=CN4CCN(CC4)C5=CC=CC=C5)C#N |
规范 SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N=CN4CCN(CC4)C5=CC=CC=C5)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea](/img/structure/B292952.png)
![5-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292953.png)
![Benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B292954.png)
![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292955.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292956.png)
![3,7,7-trimethyl-1,4-diphenyl-2,4,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B292957.png)
![(5-amino-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone](/img/structure/B292959.png)
![ethyl {[5-cyano-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}acetate](/img/structure/B292960.png)
![6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292961.png)
![2-Ethoxy-4-(2-furanyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292962.png)
![2-(11-Ethyl-15-methyl-9,13-dioxo-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaen-14-yl)acetonitrile](/img/structure/B292964.png)
![Ethyl 4,6-diphenyl-3-[(4-toluidinocarbonyl)amino]furo[2,3-b]pyridine-2-carboxylate](/img/structure/B292966.png)

